molecular formula C16H10Br2ClN3O3 B11695204 2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11695204
M. Wt: 487.5 g/mol
InChI Key: PVUDLFDGSCDALL-UHFFFAOYSA-N
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Description

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a brominated indole core and a phenoxyacetohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of indole, followed by the introduction of the oxo group. The phenoxyacetohydrazide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenoxyacetohydrazide moiety may enhance its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:

The uniqueness of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H10Br2ClN3O3

Molecular Weight

487.5 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C16H10Br2ClN3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(19)6-11(13)18/h1-6,20,24H,7H2

InChI Key

PVUDLFDGSCDALL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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